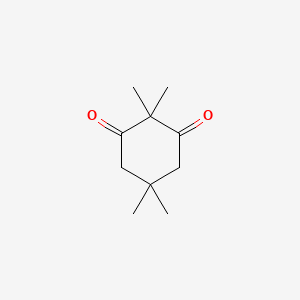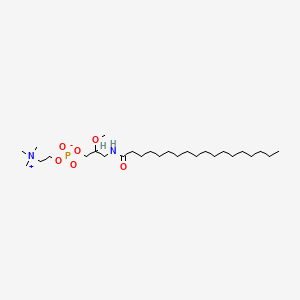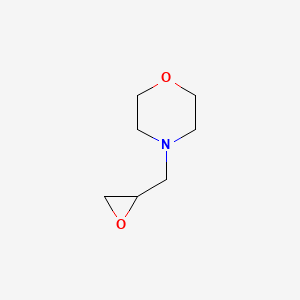
DL-Méthioninol
Vue d'ensemble
Description
Applications De Recherche Scientifique
DL-Methioninol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various methionine derivatives and other sulfur-containing compounds.
Medicine: It has potential therapeutic applications due to its ability to modulate ion channels and its involvement in metabolic pathways.
Mécanisme D'action
Target of Action
DL-Methioninol, also known as DL-Methionine, is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is commonly found as a component in total parenteral nutrition . The primary targets of DL-Methioninol are the proteins in the body, where it is incorporated into their structure during protein synthesis .
Mode of Action
DL-Methioninol interacts with its targets, the proteins, by being incorporated into their structure during the process of protein synthesis . This interaction results in the formation of new proteins, which are essential for various biological functions such as tissue growth and repair . Additionally, DL-Methioninol is thought to have antioxidant activity, possibly due to its sulfur content and its chelating ability .
Biochemical Pathways
DL-Methioninol is involved in several biochemical pathways. It is a part of the methionine cycle, also known as the one-carbon metabolism pathway . This pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . SAM serves as a methyl group donor for various methylation reactions, including DNA methylation, histone modification, and the methylation of proteins and lipids . These methylations play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .
Pharmacokinetics
It is known that dl-methioninol is sparingly soluble in water and very slightly soluble in alcohol . This suggests that its bioavailability may be influenced by factors such as the solubility and the presence of transport proteins in the body.
Result of Action
The action of DL-Methioninol at the molecular and cellular level results in several effects. It contributes to the formation of new proteins, which are essential for tissue growth and repair . It also plays a role in DNA methylation, histone modification, and the methylation of proteins and lipids, thereby influencing gene expression, chromatin structure, and cellular signaling pathways . Furthermore, DL-Methioninol is thought to have antioxidant activity, which could help protect cells from oxidative damage .
Action Environment
The action, efficacy, and stability of DL-Methioninol can be influenced by various environmental factors. For instance, the presence of other nutrients in the diet can affect the absorption and utilization of DL-Methioninol . In a study on Micropterus salmoides, it was found that the supplementation of DL-Methioninol in a low-fishmeal diet improved the intestinal antioxidant capacity and exerted anti-inflammatory effects . This suggests that the dietary environment can significantly influence the action of DL-Methioninol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Methioninol can be synthesized through several methods. One common approach involves the reduction of methionine derivatives. For instance, the reduction of methionine sulfoxide can yield DL-Methioninol. Another method involves the reaction of acrolein cyanohydrin with methyl mercaptan, followed by hydrolysis .
Industrial Production Methods: In industrial settings, DL-Methioninol is often produced through the enzymatic conversion of DL-methionine. This process involves the acetylation of DL-methionine to form N-acetyl DL-methionine, which is then enzymatically converted to DL-Methioninol using amino acylase .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Methioninol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methionine sulfoxide.
Reduction: Reduction of methionine sulfoxide can yield DL-Methioninol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired product, but common reagents include halides and acids.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: DL-Methioninol.
Substitution: Various substituted methionine derivatives.
Comparaison Avec Des Composés Similaires
DL-Methionine: A racemic mixture of D- and L-methionine, used as a dietary supplement and in animal feed.
L-Methionine: The naturally occurring form of methionine, essential for protein synthesis and various metabolic processes.
Uniqueness of DL-Methioninol: DL-Methioninol is unique due to its specific structural features and its ability to inhibit certain ion channels. Unlike DL-methionine and L-methionine, DL-Methioninol has a hydroxyl group, which allows it to participate in different chemical reactions and potentially offer distinct therapeutic benefits.
Propriétés
IUPAC Name |
2-amino-4-methylsulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJGZAEWQQAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951606 | |
| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-83-0, 16720-80-2, 2899-37-8 | |
| Record name | Methioninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(methylthio)-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16720-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHIONINOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)






